Ombrabulin

Übersicht

Beschreibung

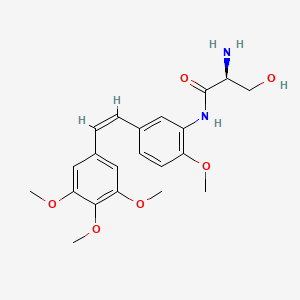

Ombrabulin, also known as (2S)-2-amino-3-hydroxy-N-{2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethen-1-yl]phenyl}propanamide, is a combretastatin A-4 derivative. It was initially discovered by Ajinomoto and later developed by Sanofi-Aventis. This compound is known for its antitumor properties, primarily by disrupting the formation of blood vessels necessary for tumor growth .

Wissenschaftliche Forschungsanwendungen

Chemie: Ombrabulin dient als Modellverbindung für die Untersuchung von vaskulären Disruptoren und deren chemischen Eigenschaften.

Biologie: Es wird verwendet, um die Mechanismen der Tumorangiogenese und die Rolle von vaskulären Disruptoren bei der Hemmung des Tumorwachstums zu untersuchen.

Medizin: this compound hat sich in präklinischen und klinischen Studien als Antitumormittel als vielversprechend erwiesen. .

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die unreife Neovaskulatur von Tumoren angreift. Es bindet an Tubulin, ein Protein, das für die Mikrotubuli-Bildung unerlässlich ist, was zur Depolymerisation von Mikrotubuli und zur Desorganisation des Zytoskeletts führt. Dies führt zur Störung der Blutgefäße innerhalb des Tumors, was zu einer schnellen Reduktion des Blutflusses im Tumor und anschließendem Tumornekrose führt .

Wirkmechanismus

Target of Action

Ombrabulin primarily targets tubulin , a protein that is essential for the formation of the microtubule network within cells . This network is crucial for various cellular processes, including cell division and intracellular transport .

Mode of Action

This compound is a derivative of combretastatin A-4 . It exerts its antitumor effect by binding to tubulin, disrupting the formation of microtubules, and thereby disorganizing the cytoskeleton . This disruption leads to a rapid reduction in tumor blood flow, causing necrosis .

Biochemical Pathways

It is known that this compound disrupts the formation of blood vessels needed for tumor growth . This disruption likely affects multiple biochemical pathways related to angiogenesis, cell proliferation, and cell survival.

Pharmacokinetics

This compound is rapidly converted to its active metabolite, RPR258063, with a half-life of 17 minutes . The half-life of RPR258063 is 8.7 hours .

Result of Action

The action of this compound results in a rapid reduction in tumor blood flow, leading to tumor necrosis . This effect has been observed in various types of cancers, including sarcoma, neoplasms, solid tumors, and malignant neoplasms . In some cases, this compound has been shown to cause tumor regression .

Biochemische Analyse

Biochemical Properties

Ombrabulin exerts its antitumor effect by disrupting the formation of blood vessels needed for tumor growth This disruption is achieved through its interaction with various enzymes, proteins, and other biomolecules

Cellular Effects

This compound has been used in trials studying the treatment of Sarcoma, Neoplasms, Solid Tumor, Neoplasms, Malignant, and Advanced Solid Tumors . It influences cell function by rapidly reducing tumor blood flow, leading to necrosis . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the colchicine site of tubulin, inhibiting polymerization, and resulting in reorganization of the cytoskeleton and changes in cell shape . This leads to the disruption of the formation of blood vessels, which is crucial for tumor growth .

Temporal Effects in Laboratory Settings

This compound is rapidly converted to its active metabolite RPR258063, with a half-life of 17 minutes and 8.7 hours, respectively This suggests that the effects of this compound can change over time in laboratory settings

Dosage Effects in Animal Models

The effect of this compound was dose-dependent in animal models, resulting in a 7% ∆T/∆C for the 36 mg/kg dose level group (rated as very active), and in a 59% ∆T/∆C for the 18 mg/kg dose level group (rated as inactive) .

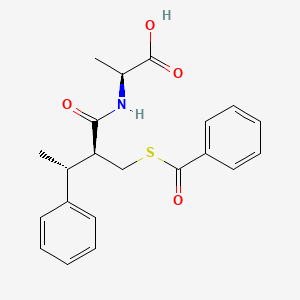

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Ombrabulin wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Kupplung spezifischer aromatischer Verbindungen beinhalten. Der Syntheseweg umfasst in der Regel die folgenden Schritte:

Bildung der Kernstruktur: Die Kernstruktur von this compound wird durch die Kupplung von 3,4,5-Trimethoxybenzaldehyd mit 2-Methoxy-5-Nitrobenzaldehyd gebildet.

Reduktion und Schutz: Die Nitrogruppe wird zu einem Amin reduziert, gefolgt vom Schutz der Aminogruppe.

Kupplung mit Serin: Das geschützte Amin wird dann mit Serin gekoppelt, um das Endprodukt this compound zu bilden.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl, um Ausbeute und Reinheit zu maximieren. Das Endprodukt wird mit Techniken wie Kristallisation und Chromatographie gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ombrabulin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Die Nitrogruppe im Vorläufer kann reduziert werden, um die Aminogruppe in this compound zu bilden.

Substitution: Verschiedene Substituenten können durch Substitutionsreaktionen in die aromatischen Ringe eingeführt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene oder Sulfonylchloride unter sauren oder basischen Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit verschiedenen funktionellen Gruppen, die an die aromatischen Ringe gebunden sind .

Vergleich Mit ähnlichen Verbindungen

Ombrabulin ist aufgrund seines spezifischen Wirkmechanismus und seiner Fähigkeit, die Tumorvaskulatur zu stören, einzigartig. Ähnliche Verbindungen umfassen:

Combretastatin A-4: Die Stammverbindung, von der this compound abgeleitet ist. Es zielt ebenfalls auf Tubulin ab und stört die Blutgefäße des Tumors.

Docetaxel: Ein Chemotherapeutikum, das an Tubulin bindet, aber Mikrotubuli stabilisiert, anstatt sie zu depolymerisieren.

Cisplatin: Ein weiteres Chemotherapeutikum, das durch Vernetzung von DNA wirkt, was zur Apoptose führt.

This compound zeichnet sich durch seine spezifische Zielsetzung der Tumorvaskulatur und sein Potenzial für eine Kombinationstherapie mit anderen Antikrebsmitteln aus .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-hydroxy-N-[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6/c1-26-17-8-7-13(9-16(17)23-21(25)15(22)12-24)5-6-14-10-18(27-2)20(29-4)19(11-14)28-3/h5-11,15,24H,12,22H2,1-4H3,(H,23,25)/b6-5-/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWNTLSTOZFSCM-YVACAVLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939477 | |

| Record name | N-{2-Methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)vinyl]phenyl}-L-serinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181816-48-8 | |

| Record name | Ombrabulin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181816-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ombrabulin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181816488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ombrabulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12882 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-{2-Methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)vinyl]phenyl}-L-serinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OMBRABULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82JB1524Q6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

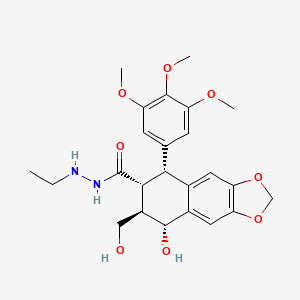

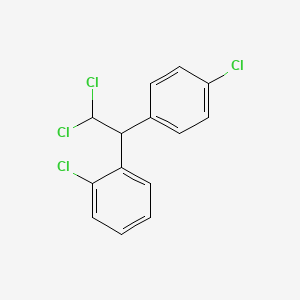

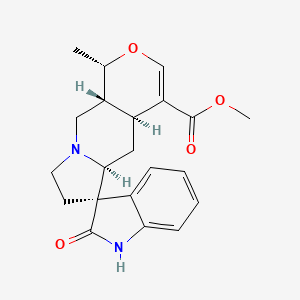

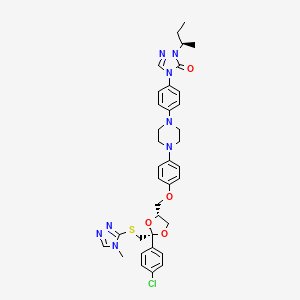

Feasible Synthetic Routes

Q1: How does Ombrabulin exert its antitumor activity?

A1: this compound targets the colchicine binding site of tubulin, a protein crucial for the formation of microtubules within cells [, ]. By binding to tubulin, this compound disrupts microtubule dynamics, specifically in the endothelial cells lining tumor blood vessels. This disruption leads to several downstream effects:

- Mitotic Arrest: this compound prevents proper microtubule formation, which is essential for cell division. This leads to mitotic arrest and ultimately cell death [].

- Vascular Shutdown: The disruption of microtubules in endothelial cells compromises the integrity of tumor blood vessels, leading to vascular shutdown and reduced blood flow to the tumor [, ].

- Tumor Necrosis: The combined effects of mitotic arrest and vascular shutdown result in significant tumor necrosis, effectively killing tumor cells [, ].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C22H29NO7S, and its molecular weight is 451.54 g/mol.

Q3: Is there any spectroscopic data available for this compound?

A3: While the provided abstracts do not delve into specific spectroscopic details, it's worth noting that researchers commonly employ techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry to confirm the structure and purity of this compound during synthesis and analysis.

Q4: How do modifications to the this compound structure impact its activity and potency?

A4: While the abstracts don't detail specific SAR studies for this compound, it's important to note that structural modifications can significantly influence a drug's binding affinity to tubulin, cellular uptake, and overall efficacy. Researchers often conduct systematic modifications to optimize a drug candidate's pharmacological properties.

Q5: Are there ethnic differences in the pharmacokinetics of this compound?

A8: Studies in Japanese patients revealed that the pharmacokinetic parameters of this compound, including its metabolite RPR258063, were comparable to those observed in non-Japanese patients [, ]. This suggests consistent pharmacokinetic behavior across different ethnicities.

Q6: What pharmacodynamic biomarkers are associated with this compound's activity?

A9: Research indicates that following this compound administration, there's a significant increase in circulating endothelial cells (CECs), vascular endothelial growth factor (VEGF), and matrix metalloproteinase-9 (MMP-9) levels in some patients []. These biomarkers could potentially serve as indicators of this compound's vascular disrupting activity.

Q7: Has this compound shown efficacy in preclinical models?

A10: Yes, this compound has demonstrated synergistic antitumor activity with cisplatin in preclinical models []. This synergistic effect highlights its potential as a valuable component in combination therapies.

Q8: What is the clinical trial experience with this compound?

A8: Several clinical trials have investigated this compound, both as a single agent and in combination with other anticancer therapies:

- Phase I Trials: These trials established the recommended dose for single-agent this compound at 50 mg/m2 every 3 weeks [, ]. They also explored its safety and pharmacokinetic profile in patients with advanced solid tumors.

- Combination Trials: this compound has been studied in combination with various chemotherapeutic agents, including cisplatin [, , ], docetaxel [, ], paclitaxel [], and carboplatin [, ]. These trials aimed to assess the safety and efficacy of these combinations in different cancer types.

Q9: What are the common side effects associated with this compound?

A12: Common side effects observed in clinical trials include headache, fatigue, abdominal pain, nausea, diarrhea, transient hypertension, anemia, and lymphopenia [, ]. Notably, severe myelotoxicity and abnormal cardiac marker elevations were not significant concerns in these studies [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{6-[(1S)-1-(4-Fluorophenyl)-2,2-di(pyridin-3-yl)ethyl]pyridin-2-yl}methanesulfonamide](/img/structure/B1677222.png)

![N-[(1S)-1-[2-[1-[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carbonyl]piperidin-4-yl]-5-chlorophenyl]ethyl]acetamide](/img/structure/B1677223.png)